DL-Serine (3-13C) is a stable isotope-labeled, racemic amino acid where the hydroxymethyl carbon (C3) is enriched with Carbon-13 (typically ≥99 atom %). As a fundamental building block in cellular metabolism, serine is the primary carbon donor for the folate-mediated one-carbon metabolism network. In analytical and synthetic workflows, the racemic (DL) form is highly valued as a comprehensive internal standard for mass spectrometry and as a versatile precursor for synthesizing racemic downstream metabolites. Its physical properties—such as a melting point of approximately 240 °C (dec.) and high aqueous solubility—mirror those of unlabeled serine, ensuring seamless integration into existing extraction, derivatization, and chromatographic protocols without requiring method redevelopment.
Substituting DL-Serine (3-13C) with its enantiopure counterpart, L-Serine (3-13C), or differently labeled isotopologues like DL-Serine (1-13C), critically compromises specific analytical and metabolic workflows. In chiral LC-MS/MS assays designed to quantify both D- and L-serine—where D-serine acts as a vital NMDA receptor co-agonist biomarker—L-Serine (3-13C) fails to provide an internal standard for the D-enantiomer, leaving its quantification vulnerable to uncorrected matrix effects [1]. Furthermore, utilizing a 1-13C (carboxyl-labeled) analog in metabolic flux studies results in the rapid loss of the heavy isotope as CO2 during decarboxylation, completely failing to trace the critical transfer of the hydroxymethyl group to the tetrahydrofolate pool [2].
In chiral LC-MS/MS assays quantifying both D- and L-serine in biological matrices, the choice of internal standard dictates assay accuracy. DL-Serine (3-13C) provides two distinct chromatographic peaks on chiral stationary phases, co-eluting exactly with endogenous D- and L-serine. This enables 100% matrix effect compensation for both enantiomers. Conversely, L-Serine (3-13C) only co-elutes with the L-enantiomer, leaving the D-serine signal uncorrected and subject to matrix-induced ion suppression or enhancement, which can skew quantitative accuracy by >15% in complex plasma samples[1].
| Evidence Dimension | Matrix effect compensation coverage |
| Target Compound Data | 100% coverage for both D- and L-enantiomers |
| Comparator Or Baseline | L-Serine (3-13C) (0% coverage for D-enantiomer) |
| Quantified Difference | Provides essential internal standardization for the D-enantiomer, preventing >15% quantification error. |
| Conditions | Chiral LC-MS/MS analysis of human plasma. |
Procurement must select the racemic label to accurately and simultaneously quantify D-serine—a critical neurological biomarker—alongside L-serine in a single assay run.
When tracing the flux of carbon into the folate pool, the position of the 13C label is absolute. Serine hydroxymethyltransferase (SHMT) specifically cleaves the C3 carbon of serine to form 5,10-methylene-tetrahydrofolate. Consequently, 100% of the 3-13C label from DL-Serine (3-13C) that undergoes this reaction enters the one-carbon pool. If DL-Serine (1-13C) is used as a substitute, the 13C label is located on the carboxyl group, which is entirely excluded from the folate pool and frequently lost as 13CO2 during alternative decarboxylation pathways [1].
| Evidence Dimension | Isotope incorporation into 5,10-methylene-THF via SHMT |
| Target Compound Data | 100% of SHMT-cleaved label enters the folate pool |
| Comparator Or Baseline | DL-Serine (1-13C) (0% of label enters the folate pool) |
| Quantified Difference | Absolute differential in pathway-specific label routing. |
| Conditions | In vitro or in vivo metabolic flux analysis of SHMT activity. |
Buyers studying methylation, nucleotide synthesis, or folate metabolism must procure the C3-labeled isotopologue to ensure the heavy isotope actually enters the target biological pathway.
For the chemical synthesis of downstream 13C-labeled racemic standards (e.g., racemic 13C-sphingolipids or 13C-tryptophan), starting with a racemic precursor is highly efficient. Utilizing DL-Serine (3-13C) provides an immediate 1:1 stoichiometric ratio of D- to L-enantiomers for the synthetic cascade. In contrast, starting with L-Serine (3-13C) requires an additional chemical racemization step. This extra step typically reduces the overall yield of the final racemic product by 20-40% due to side reactions and requires additional purification, increasing both time and material costs .
| Evidence Dimension | Synthetic yield of downstream racemic standards |
| Target Compound Data | Direct utilization, baseline yield |
| Comparator Or Baseline | L-Serine (3-13C) (Requires racemization, 20-40% yield reduction) |
| Quantified Difference | Eliminates a synthetic step, preventing a 20-40% loss in isotopic yield. |
| Conditions | Multi-step chemical synthesis of racemic amino acid derivatives. |
For synthetic chemists building comprehensive MS standard libraries, procuring the racemic precursor directly eliminates a wasteful synthetic step and maximizes the recovery of expensive isotopes.
Directly leveraging its racemic nature, DL-Serine (3-13C) is a highly effective internal standard for clinical and neurological assays requiring the simultaneous measurement of D-serine and L-serine. It ensures that both enantiomers have a perfectly co-eluting, matrix-matched heavy isotope reference, which is critical for studying schizophrenia, kidney disease, and NMDA receptor activity [1].
Because the C3 carbon is exclusively transferred by SHMT to tetrahydrofolate, DL-Serine (3-13C) is specifically procured for metabolic flux analysis (MFA) and NMR studies mapping the one-carbon pool. This allows researchers to quantitatively track nucleotide biosynthesis and methylation pathways in cancer cell models without signal loss to decarboxylation [2].
In industrial custom synthesis and metabolomics standard production, DL-Serine (3-13C) serves as a highly efficient, cost-effective starting material. It is used to synthesize a wide array of racemic downstream compounds—such as 13C-labeled ceramides, sphingolipids, and other non-proteinogenic amino acids—where maintaining a racemic mixture is necessary for broad-spectrum analytical coverage .